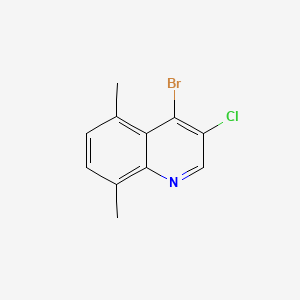

4-Bromo-3-chloro-5,8-dimethylquinoline

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Architecture

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, designating it as this compound. The molecular architecture centers on the quinoline heterocyclic framework, which consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system with nitrogen at position 1. The substitution pattern creates a highly substituted quinoline derivative where the bromine atom occupies position 4, directly adjacent to the nitrogen-containing pyridine ring, while the chlorine substituent resides at position 3. The two methyl groups are strategically positioned at carbons 5 and 8, creating a symmetrical arrangement on the benzene portion of the quinoline scaffold.

The molecular geometry exhibits characteristic features of substituted quinoline systems, with the halogen substituents introducing significant electronic effects due to their electronegativity differences. The bromine atom, being larger and less electronegative than chlorine, creates distinct steric and electronic environments that influence the overall molecular properties. The methyl substituents at positions 5 and 8 provide electron-donating effects through hyperconjugation and inductive mechanisms, partially counterbalancing the electron-withdrawing nature of the halogen atoms. This substitution pattern results in a compound with unique electronic distribution and potential reactivity profiles compared to unsubstituted quinoline or other quinoline derivatives with different substitution patterns.

The three-dimensional molecular structure exhibits typical quinoline planarity with minimal deviation from coplanarity due to the aromatic nature of the ring system. The halogen substituents maintain positions that minimize steric hindrance while maximizing electronic conjugation with the aromatic system. The methyl groups adopt conformations that optimize van der Waals interactions while avoiding unfavorable steric clashes with neighboring substituents or the quinoline ring system itself.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound, though specific experimental data for this compound requires detailed experimental investigation. Proton nuclear magnetic resonance spectroscopy would be expected to show characteristic aromatic proton signals in the 7.0-9.0 parts per million region, with the quinoline protons exhibiting distinct chemical shifts based on their electronic environments. The methyl groups at positions 5 and 8 would appear as singlets in the 2.0-3.0 parts per million range, with their exact chemical shifts influenced by the aromatic ring current effects and proximity to electron-withdrawing halogen substituents.

Carbon-13 nuclear magnetic resonance spectroscopy would reveal the aromatic carbon framework with signals typically appearing between 100-160 parts per million for quinoline carbons. The carbons bearing halogen substituents would show characteristic downfield shifts, with the carbon at position 4 (bearing bromine) and position 3 (bearing chlorine) exhibiting distinct chemical shifts reflecting the different electronegativities and sizes of these halogens. The methyl carbons would appear in the aliphatic region around 15-25 parts per million, with specific values dependent on their local electronic environments within the substituted quinoline system.

Infrared spectroscopy would provide information about the functional group characteristics and aromatic nature of the compound. Characteristic quinoline aromatic carbon-carbon and carbon-nitrogen stretching vibrations would appear in the 1450-1650 wavenumber region. The aromatic carbon-hydrogen stretching modes would be observed around 3000-3100 wavenumbers, while the methyl carbon-hydrogen stretching vibrations would appear in the 2800-3000 wavenumber range. The presence of halogen substituents would influence the overall vibrational fingerprint region below 1500 wavenumbers, providing characteristic absorption patterns unique to this substitution pattern.

Mass spectrometry analysis would confirm the molecular weight of 270.554 daltons and provide fragmentation patterns characteristic of halogenated quinoline derivatives. The molecular ion peak would show the characteristic isotope pattern reflecting the presence of bromine and chlorine atoms, with bromine exhibiting nearly equal intensity peaks separated by two mass units and chlorine showing a 3:1 intensity ratio for peaks separated by two mass units. Fragmentation would likely involve loss of halogen atoms and methyl groups, providing structural confirmation through characteristic fragment ion patterns.

X-ray Crystallography and Conformational Analysis

X-ray crystallographic analysis of this compound would provide definitive three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular packing arrangements. The quinoline ring system would be expected to maintain essential planarity with typical aromatic bond lengths, though the presence of halogen substituents might introduce subtle geometric distortions due to their size and electronic effects. The carbon-bromine bond length would be approximately 1.90-1.95 angstroms, while the carbon-chlorine bond would be shorter at approximately 1.75-1.80 angstroms, reflecting the size differences between these halogen atoms.

Conformational analysis through computational methods would complement experimental crystallographic data by exploring the potential energy surface and identifying stable conformations. The methyl groups at positions 5 and 8 would exhibit relatively free rotation, though their preferred orientations would be influenced by steric interactions with neighboring atoms and electronic effects from the aromatic system. Density functional theory calculations could provide insights into the electronic structure, charge distribution, and molecular orbital characteristics that govern the compound's chemical properties and potential reactivity.

Crystal packing arrangements would likely involve halogen bonding interactions, where the bromine and chlorine atoms participate in non-covalent interactions with electron-rich regions of neighboring molecules. These interactions could include halogen-π interactions with aromatic rings and halogen-nitrogen interactions with the quinoline nitrogen atoms of adjacent molecules. The methyl groups might contribute to hydrophobic interactions and van der Waals forces that stabilize the crystal structure. Understanding these intermolecular interactions is crucial for predicting solid-state properties and potential applications in materials science.

The molecular dipole moment and electrostatic potential surface would reflect the asymmetric distribution of electron density caused by the different halogen substituents and their positions relative to the quinoline nitrogen. This electronic asymmetry could influence the compound's behavior in polar and non-polar environments, affecting solubility, crystal packing, and potential biological or catalytic activities.

Comparative Analysis with Related Quinoline Derivatives

Comparison with structurally related quinoline derivatives reveals the unique characteristics of this compound within the broader family of substituted quinolines. The compound 4-bromo-3-chloro-5,7-dimethylquinoline, with methyl groups at positions 5 and 7 instead of 5 and 8, provides insight into positional effects of methyl substitution. This isomeric relationship demonstrates how subtle changes in substitution patterns can significantly affect molecular properties, including electronic distribution, crystal packing, and potential biological activities.

The related compound 3-bromo-5,8-dimethylquinolin-4-amine illustrates the effects of replacing the chlorine substituent with an amino group while maintaining the same positions for bromine and methyl groups. This structural modification introduces hydrogen bonding capabilities and significantly alters the electronic properties of the quinoline system. The amino group provides electron-donating characteristics that contrast sharply with the electron-withdrawing nature of chlorine, demonstrating how functional group substitution can dramatically modify molecular behavior.

Another relevant comparison involves 4-bromo-3-chloro-5,8-difluoroquinoline, where fluorine atoms replace the methyl groups at positions 5 and 8. This comparison highlights the differences between electron-donating methyl groups and electron-withdrawing fluorine atoms in similar positions. The fluorinated analog would exhibit significantly different electronic properties, with increased electron deficiency and potential for different intermolecular interactions due to the unique characteristics of fluorine atoms.

The analysis extends to 3-bromo-5,8-dimethylquinolin-4(1H)-one, which represents a quinoline derivative with a ketone functionality at position 4 and similar methyl substitution at positions 5 and 8. This structural relationship demonstrates the impact of introducing carbonyl functionality into the quinoline system, creating opportunities for tautomerism and significantly altering the electronic structure and potential reactivity patterns.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₁₁H₉BrClN | 270.554 | Br at 4, Cl at 3, Me at 5,8 |

| 4-Bromo-3-chloro-5,7-dimethylquinoline | C₁₁H₉BrClN | 270.55 | Br at 4, Cl at 3, Me at 5,7 |

| 3-Bromo-5,8-dimethylquinolin-4-amine | C₁₁H₁₁BrN₂ | 251.12 | Br at 3, NH₂ at 4, Me at 5,8 |

| 4-Bromo-3-chloro-5,8-difluoroquinoline | C₉H₃BrClF₂N | 278.48 | Br at 4, Cl at 3, F at 5,8 |

These comparative studies reveal that this compound occupies a unique position within the quinoline derivative landscape, combining the electronic effects of two different halogens with the steric and electronic contributions of symmetrically placed methyl groups. This particular combination of substituents creates a molecule with distinct properties that may offer advantages in specific applications where balanced electronic characteristics and controlled steric effects are desired.

Properties

CAS No. |

1209193-45-2 |

|---|---|

Molecular Formula |

C11H9BrClN |

Molecular Weight |

270.554 |

IUPAC Name |

4-bromo-3-chloro-5,8-dimethylquinoline |

InChI |

InChI=1S/C11H9BrClN/c1-6-3-4-7(2)11-9(6)10(12)8(13)5-14-11/h3-5H,1-2H3 |

InChI Key |

MOKRFFMWEFDDOH-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C=C1)C)N=CC(=C2Br)Cl |

Synonyms |

4-Bromo-3-chloro-5,8-dimethylquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences from 4-Bromo-3-chloro-5,8-dimethylquinoline:

Key Observations:

Halogen Type and Position: Bromine at position 4 (as in the target compound) introduces greater steric bulk and polarizability compared to chlorine in analogs like 2,4-Dichloro-7,8-dimethylquinoline . This may enhance electrophilic substitution reactivity. Chlorine at position 3 (vs.

Methyl Group Positioning: Methyl groups at positions 5 and 8 (target) vs. 7 and 8 (2,4-Dichloro-7,8-dimethylquinoline) influence crystal packing. notes weak π-π interactions in 2,4-dichloro derivatives, suggesting that substituent placement affects intermolecular forces .

Synthetic Routes: Chlorinated quinolines are often synthesized via PCl₃-mediated cyclization of aniline derivatives , while brominated analogs (e.g., 4-Bromo-5,8-dichloroquinoline) may require alternative halogenation strategies.

Preparation Methods

Halogenation of 5,8-Dimethylquinoline

The foundational step involves sequential bromination and chlorination of 5,8-dimethylquinoline. Bromine is introduced at the 4-position via electrophilic substitution under acidic conditions, followed by chlorination at the 3-position using chlorine gas. Critical parameters include:

-

Temperature : Bromination occurs at 6–18°C to prevent di-substitution.

-

pH Control : Bromination requires an initial pH of 13–14, adjusted to 9.5–10 post-bromine addition, while chlorination proceeds at pH 6.4–6.6.

-

Solvent System : Aqueous solutions with acetone or methanol facilitate intermediate solubility.

A representative protocol involves dissolving 5,8-dimethylquinoline in pure water with flake caustic soda (NaOH ≥99%), cooling to 25–35°C, and adding bromine dropwise. Post-bromination, chlorine is introduced isothermally until pH stabilization.

Condensation and Cyclization Strategies

Alternative routes employ pre-functionalized intermediates. For example, 2-chloro-5,8-dimethylquinoline-3-carbaldehyde undergoes bromination at the 4-position using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C. This method avoids competitive side reactions but requires anhydrous conditions.

Table 1: Comparative Analysis of Halogenation Methods

| Parameter | Bromination with Br₂ | Bromination with NBS |

|---|---|---|

| Yield | 98.8% | 92% |

| Temperature | 6–18°C | 0°C |

| Byproducts | ≤0.03% | ≤2% |

| Scalability | Industrial | Laboratory |

Industrial Production and Optimization

Large-Scale Reaction Engineering

Industrial protocols (e.g., CN103333115B) utilize enamel reactors with scraper centrifuges for efficient mixing and phase separation. Key steps include:

-

Reaction Mass Cooling : Jacketed reactors circulate freezing brines (-18°C) to maintain 6–18°C during bromine addition.

-

Centrifugal Washing : Crude product is washed 3–5 times with deionized water, reducing ionic impurities (Fe³⁺ ≤8 mg/kg, Ca²⁺ ≤24 mg/kg).

-

Acetone Recrystallization : Dissolving the dry product in acetone (1:4.5 g/mL) followed by deionized water dilution achieves 99.3% purity.

Impurity Control and Quality Assurance

Trace metal contamination is mitigated using ion-exchange membrane-produced NaOH (NaCl ≤0.03%, Fe₂O₃ ≤0.005%). Post-synthesis, residual solvents are removed via heat-pump fluidized bed drying, limiting moisture to ≤0.5%.

Mechanistic Insights and Kinetic Studies

Bromine Electrophilicity and Regioselectivity

Bromine (Br₂) acts as an electrophile, targeting the quinoline’s electron-rich 4-position. Density functional theory (DFT) studies suggest that methyl groups at positions 5 and 8 enhance para-directing effects via steric and electronic modulation. Chlorine, introduced subsequently, favors the 3-position due to decreased ring activation.

Reaction Monitoring and pH Dependence

Real-time pH adjustment ensures optimal halogenation. Initial alkalinity (pH 13–14) deprotonates the quinoline, enhancing bromine reactivity. Post-bromination pH reduction to 9.5–10 facilitates chlorine incorporation without over-oxidation.

Comparative Analysis of Methodologies

Q & A

Q. What are the established synthetic routes for 4-Bromo-3-chloro-5,8-dimethylquinoline, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclization of halogenated quinoline precursors. Key steps include:

- Halogenation: Sequential bromination and chlorination of dimethylquinoline intermediates under controlled temperatures (e.g., 60–80°C) using catalysts like FeCl₃ or AlCl₃ .

- Purification: Column chromatography or recrystallization from ethanol/dichloromethane mixtures improves purity. Yield optimization requires precise stoichiometric ratios of brominating agents (e.g., NBS) and chlorinating reagents (e.g., SOCl₂) .

- Reaction Monitoring: TLC or HPLC ensures intermediate formation. Adjusting solvent polarity (e.g., switching from DMF to THF) can enhance reaction efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Resolves methyl group environments (δ 2.3–2.7 ppm for C5/C8-CH₃) and halogen substitution patterns. Coupling constants confirm aromatic proton arrangements .

- ESI-MS: Validates molecular weight (expected [M+H]⁺ at m/z ~272) and isotopic patterns for Br/Cl .

- X-ray Crystallography: SHELX/ORTEP-3 software refines crystal structures, revealing bond angles and packing interactions. WinGX suites assist in small-molecule crystallography .

Q. What preliminary biological screening approaches are recommended to assess the antimicrobial potential of this compound?

Methodological Answer:

- Agar Diffusion Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values correlate with halogen substitution efficacy .

- Enzyme Inhibition Studies: Target bacterial DNA gyrase or topoisomerase IV using fluorescence-based ATPase assays. Compare IC₅₀ values with ciprofloxacin controls .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of nucleophilic substitution reactions at the 3-chloro and 4-bromo positions?

Methodological Answer:

- Electronic Analysis: The 4-bromo site is more electrophilic due to stronger inductive effects from Br vs. Cl. DFT calculations (e.g., Gaussian09) map electrostatic potential surfaces to predict reactivity .

- Steric Hindrance: Methyl groups at C5/C8 restrict access to the C4 position, favoring substitution at C3. Competitive experiments with amines/thiols quantify kinetic preferences .

- Isotopic Labeling: Use ¹⁸O-labeled H₂O in hydrolysis studies to track substitution pathways via LC-MS .

Q. What computational strategies can predict the binding affinity of this compound with bacterial DNA gyrase?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate interactions with gyrase’s ATP-binding pocket. Halogen bonds between Br/Cl and Arg121/Asn46 residues enhance binding .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD/RMSF analyses identify critical binding motifs .

- QSAR Models: Train models using IC₅₀ data from analogs (e.g., 8-Bromo-4-chloro derivatives) to optimize substituent patterns .

Q. How can conflicting reports on the oxidation stability of the 5,8-dimethyl groups be resolved?

Methodological Answer:

- Controlled Oxidation Studies: Treat the compound with KMnO₄/H₂SO₄ under varying temperatures. Monitor methyl → COOH conversion via IR (C=O stretch at ~1700 cm⁻¹) and HPLC .

- Isotopic Tracers: Use ¹³C-labeled methyl groups to track oxidation intermediates via NMR .

- Comparative Analysis: Contrast oxidation rates with 5,8-diethyl analogs to isolate steric vs. electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.